Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate
CAS No.: 100373-19-1
Cat. No.: VC7223554
Molecular Formula: C13H15NO4
Molecular Weight: 249.266
* For research use only. Not for human or veterinary use.

CAS No. | 100373-19-1 |
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Molecular Formula | C13H15NO4 |
Molecular Weight | 249.266 |
IUPAC Name | methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate |
Standard InChI | InChI=1S/C13H15NO4/c1-17-9-5-3-8(4-6-9)10-7-14-12(15)11(10)13(16)18-2/h3-6,10-11H,7H2,1-2H3,(H,14,15) |
Standard InChI Key | DEQYSMOBGAWMAL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)OC |
Chemical Identifiers
The compound can be identified using various chemical descriptors:
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SMILES:
COC1=CC=C(C=C1)C2C(C(=O)OC)NC(=O)C2
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InChIKey: Unique identifier for database searches.
Table 1: Key Structural Features
Feature | Description |
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Functional Groups | Ketone, Ester, Methoxyphenyl |
Ring System | Pyrrolidine |
Substituents | Methoxy group on phenyl |
Synthesis
The synthesis of methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. A common route includes:
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Formation of the Pyrrolidine Core: Cyclization of amino acids or derivatives.
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Introduction of Substituents: Functionalization of the pyrrolidine ring to introduce the methoxyphenyl group.
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Esterification: Conversion of carboxylic acid intermediates into methyl esters.
General Reaction Scheme
Medicinal Chemistry
Pyrrolidine derivatives are widely studied for their pharmacological potential:
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Antibacterial Activity: Some pyrrolidines exhibit antimicrobial properties.
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Enzyme Inhibition: Potential inhibitors for enzymes like proteases.
Analytical Characterization
To confirm its structure, several analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide detailed insights into hydrogen and carbon environments.
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Infrared Spectroscopy (IR):
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Characteristic peaks for ketone () and ester () groups.
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Mass Spectrometry (MS):
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Molecular ion peak confirms molecular weight.
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Table 2: Key Spectroscopic Data
Technique | Observations |
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-NMR | Signals corresponding to aromatic protons and methoxy group |
IR | Strong absorption at ~1700 cm (ketone) |
MS | Peak at (molecular ion) |
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